N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, playing a crucial role in different biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been shown to improve lipophilic pharmacokinetic properties .
Result of Action
Similar compounds have shown moderate anti-proliferative activities against various human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methylamine and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have a fused thiazole ring and exhibit different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3S/c1-11-5-3-4(7(8,9)10)12-6(13-5)14-2/h3H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXLWBUAPNCQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(F)(F)F)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185806 | |
Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-60-2 | |
Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339019-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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